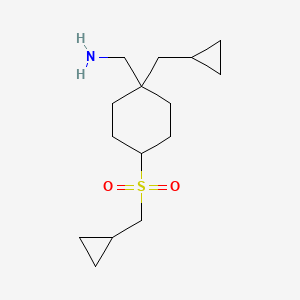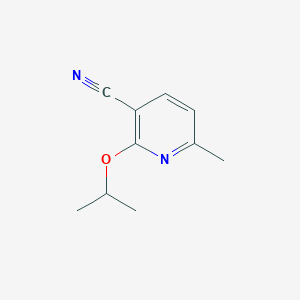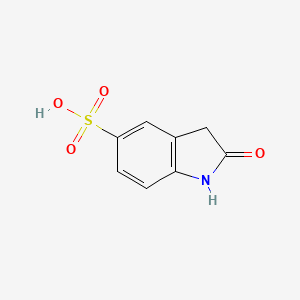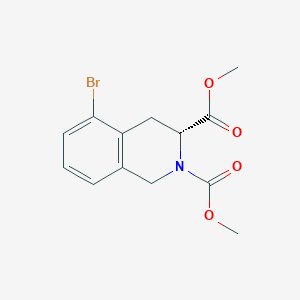
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoquinoline precursor, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach not only improves efficiency but also enhances safety by minimizing the handling of hazardous chemicals.
化学反应分析
Types of Reactions
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Bromine-containing by-products.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学研究应用
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- Dimethyl (3R)-5-chloro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-fluoro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-iodo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Uniqueness
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C13H14BrNO4 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC 名称 |
dimethyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4/c1-18-12(16)11-6-9-8(4-3-5-10(9)14)7-15(11)13(17)19-2/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1 |
InChI 键 |
IAVCINLGBBDZKM-LLVKDONJSA-N |
手性 SMILES |
COC(=O)[C@H]1CC2=C(CN1C(=O)OC)C=CC=C2Br |
规范 SMILES |
COC(=O)C1CC2=C(CN1C(=O)OC)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


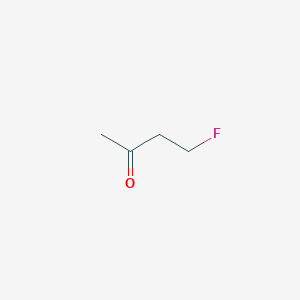
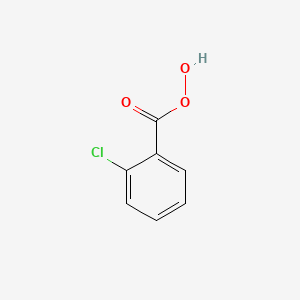
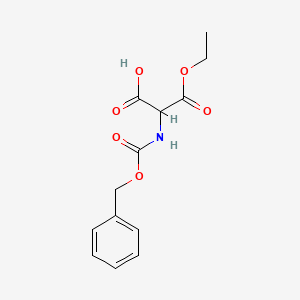
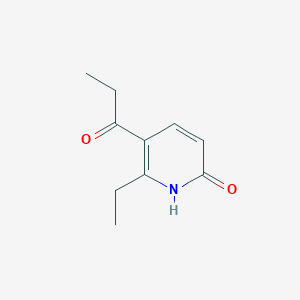
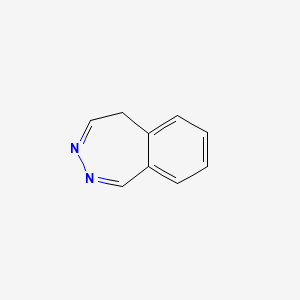
![1-[4-(1,1-Dimethylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B8638400.png)
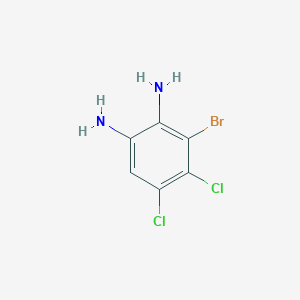
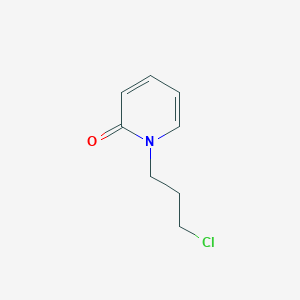
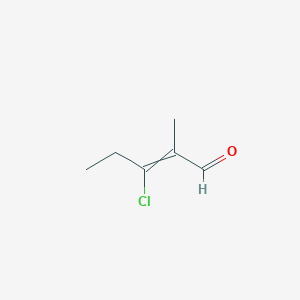
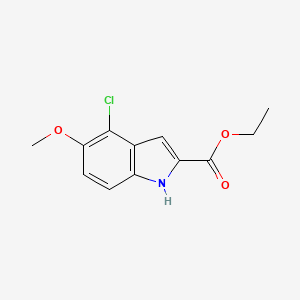
![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)
